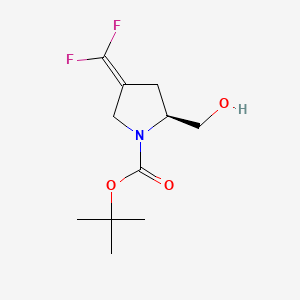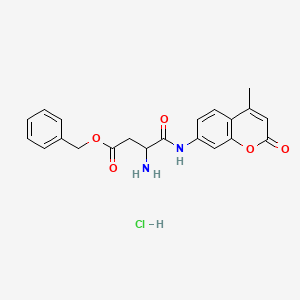
(5alpha,7alpha,24R)-7,24-dihydroxy-3-ketocholestane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one is a steroidal compound that belongs to the class of cholestanes. It is characterized by the presence of hydroxyl groups at the 7th and 24th positions and a ketone group at the 3rd position. This compound is significant in various biochemical and pharmacological studies due to its structural similarity to other biologically active steroids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one can be achieved through multiple steps starting from desmosterol. One reported method involves the conversion of desmosterol to its 3-O-acetyl-24R,25-dihydroxy derivative, followed by a series of reactions including oxidation, reduction, and protection-deprotection steps . The overall yield of this synthetic route is approximately 16%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques such as chromatography for purification and various catalytic reactions to achieve the desired stereochemistry and functional groups.
化学反应分析
Types of Reactions
(5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of the ketone group to a hydroxyl group.
Substitution: Replacement of hydroxyl groups with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like Jones reagent (chromic acid in acetone) or PCC (Pyridinium chlorochromate) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions vary depending on the desired substitution, but common reagents include thionyl chloride (SOCl2) for chlorination and tosyl chloride (TsCl) for tosylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of cholestane-3,7,24-trione, while reduction of the ketone group can yield (5alpha,7alpha,24R)-7,24-dihydroxycholestan-3-ol.
科学研究应用
(5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex steroidal compounds.
Biology: Studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and metabolic disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry
作用机制
The mechanism of action of (5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in steroid metabolism and can influence cellular signaling pathways related to growth and differentiation. The exact molecular targets and pathways are still under investigation, but it is believed to interact with nuclear receptors and other steroid-binding proteins .
相似化合物的比较
Similar Compounds
Squalamine: A steroidal compound with similar structural features but different functional groups and biological activities.
Cholestane-3,7,24-trione: An oxidized derivative of (5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one.
Desmosterol: A precursor in the biosynthesis of cholesterol and other steroidal compounds.
Uniqueness
(5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one is unique due to its specific hydroxylation pattern and the presence of a ketone group at the 3rd position. This unique structure imparts distinct biochemical properties and makes it a valuable compound for research in steroid chemistry and pharmacology .
属性
分子式 |
C27H46O3 |
|---|---|
分子量 |
418.7 g/mol |
IUPAC 名称 |
(10S,13R)-7-hydroxy-17-(5-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h16-18,20-25,29-30H,6-15H2,1-5H3/t17?,18?,20?,21?,22?,23?,24?,25?,26-,27+/m0/s1 |
InChI 键 |
FGKQZAUZOBFLBY-DZCMYPJESA-N |
手性 SMILES |
CC(C)C(CCC(C)C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(=O)C4)C)O)C)O |
规范 SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate](/img/structure/B14798283.png)
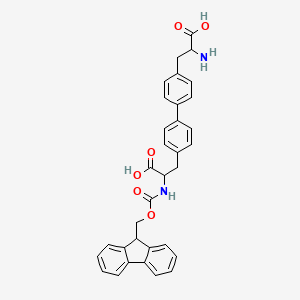
![N-[4-({(2E)-2-[(2E)-3,7-dimethylocta-2,6-dien-1-ylidene]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B14798287.png)
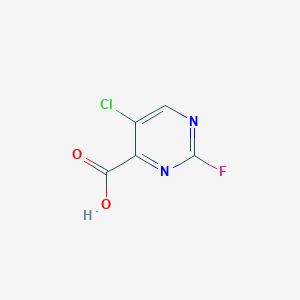
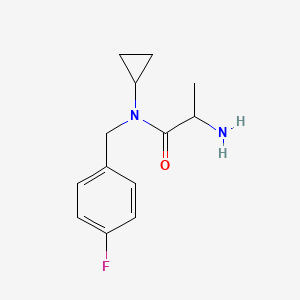
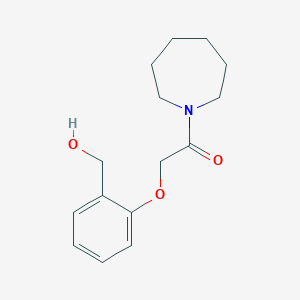
![2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14798315.png)
![(5R,8S)-7-benzyl-6-oxo-1-oxa-7-azaspiro[4.4]nonane-8-carbonitrile](/img/structure/B14798326.png)

![(1Z,3E)-1,3-bis[(methoxyamino)methylidene]thiourea](/img/structure/B14798338.png)
![2-Phenylethyl 4-{[2-(benzylcarbamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14798353.png)
![2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14798362.png)
